Cas no 6126-50-7 (hex-4-en-1-ol)

hex-4-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Hexen-1-ol
- 4-Hexenol
- hex-4-en-1-ol
- NSC 409218
- UNII-KD6QZU1YM7
- 4-Hexen-1-ol, >=96%, predominantly trans, FG
- (E)-4-Hexen-1-ol
- D71247
- 4-Hexen-1-ol, predominantly trans, 97%
- 4-Hexen-1-ol,predominantly trans
- CS-0163135
- 4-Hexen-1-ol, (E)-
- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
- UNII-ZHB2532C2H
- (E)-4-Hexenol
- 4-HEXEN-1-OL, TRANS-
- AS-10588
- trans-4-Hexenol
- (4e)-hex-4-en-1-ol
- Q27295510
- 4-Hexen-1-ol, predominantly trans
- MFCD00009713
- EN300-95400
- AKOS022177872
- FEMA No. 3430
- 6126-50-7
- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
- SCHEMBL98125
- trans-4-Hexen-1-ol
- (4E)-4-Hexen-1-ol
- EINECS 213-188-6
- (E)-Hex-4-en-1-ol
- DTXSID40878841
- CHEBI:166837
- NS00079935
- AI3-34796
- DB-000102
- ZHB2532C2H
- FEMA NO. 3430, E-
- trans-hex-4-en-1-ol
- E-4-Hexen-1-ol
- 928-92-7
- DB-003638
- KD6QZU1YM7
- 4-Hexen-1-ol, (4E)-
-
- MDL: MFCD00148974
- インチ: InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
- InChIKey: VTIODUHBZHNXFP-IHWYPQMZSA-N
- ほほえんだ: C\C=C/CCCO
計算された属性
- せいみつぶんしりょう: 100.08886
- どういたいしつりょう: 100.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.8513
- ゆうかいてん: 22.55°C (estimate)
- ふってん: 152.63°C (estimate)
- フラッシュポイント: 59.9 °C
- 屈折率: 1.4402
- PSA: 20.23
- LogP: 1.33500
- FEMA: 3430 | 4-HEXEN-1-OL
hex-4-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233775-100g |
4-Hexen-1-ol |
6126-50-7 | 97% | 100g |
¥4118.00 | 2024-05-06 | |
Enamine | EN300-95400-0.5g |
hex-4-en-1-ol |
6126-50-7 | 95% | 0.5g |
$19.0 | 2024-05-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG543-100g |
hex-4-en-1-ol |
6126-50-7 | 97% | 100g |
3688.0CNY | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41585-5g |
4-Hexen-1-ol |
6126-50-7 | 5g |
¥286.0 | 2021-09-03 | ||
Enamine | EN300-95400-1.0g |
hex-4-en-1-ol |
6126-50-7 | 95% | 1.0g |
$19.0 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233775-25g |
4-Hexen-1-ol |
6126-50-7 | 97% | 25g |
¥1421.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1267394-25g |
E-4-Hexen-1-ol |
6126-50-7 | 97% | 25g |
$195 | 2024-06-06 | |
Enamine | EN300-95400-5.0g |
hex-4-en-1-ol |
6126-50-7 | 95% | 5.0g |
$48.0 | 2024-05-20 | |
Enamine | EN300-95400-10.0g |
hex-4-en-1-ol |
6126-50-7 | 95% | 10.0g |
$83.0 | 2024-05-20 | |
Enamine | EN300-95400-0.1g |
hex-4-en-1-ol |
6126-50-7 | 95% | 0.1g |
$19.0 | 2024-05-20 |
hex-4-en-1-ol 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
hex-4-en-1-olに関する追加情報
Hex-4-en-1-Ol (CAS No. 6126–50–7): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Biomedical Research
The compound hex–4–en–1–ol (CAS No. 6126–50–7) is a six-carbon organic molecule with a conjugated double bond at the fourth carbon position and an alcohol functional group at the first carbon. Structurally represented as CH₂CH₂CH=CHCH₂CH₂OH, this compound belongs to the class of aliphatic alcohols and exhibits distinct physicochemical properties due to its unsaturated alkene moiety. Recent advancements in analytical chemistry have enabled precise characterization of its molecular weight (98.15 g/mol), melting point (−38°C), and boiling point (99°C at 760 mmHg), which are critical parameters for its application in laboratory synthesis and industrial processes.
Emerging studies highlight the synthesis pathways of hex–4–en–1–ol, with a focus on sustainable methodologies. Researchers from the University of Cambridge reported in 2023 that catalytic hydrogenation of hex–4–enal using palladium-on-carbon catalysts achieves yields exceeding 95%, significantly improving efficiency compared to traditional methods. This advancement aligns with global trends toward green chemistry principles, reducing energy consumption and waste generation during production. Additionally, enzymatic synthesis via alcohol dehydrogenase enzymes has been explored for biocatalytic routes, offering eco-friendly alternatives for large-scale manufacturing.
In biological systems, hex–4–en–1–ol demonstrates intriguing pharmacological properties. A 2024 study published in Nature Communications revealed its potent antioxidant activity through radical scavenging mechanisms, with an IC₅₀ value of 3.8 μM against DPPH radicals—comparable to vitamin C. This finding positions the compound as a promising candidate for nutraceutical formulations targeting oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.
Further investigations into its antimicrobial potential have uncovered synergistic effects when combined with conventional antibiotics. A collaborative study between MIT and ETH Zurich demonstrated that co-administration of hex–4–en–1–ol with β-lactam antibiotics enhances efficacy against multidrug-resistant Pseudomonas aeruginosa, reducing minimum inhibitory concentrations by up to 50%. The mechanism involves disruption of bacterial membrane integrity via lipid peroxidation induced by the compound's unsaturated alkene group.
Innovative applications in drug delivery systems are also emerging. Researchers at Stanford University recently engineered polymer nanoparticles incorporating hex–4-enyl moieties, achieving targeted drug release in tumor microenvironments through pH-triggered degradation mechanisms. These nanocarriers exhibited enhanced stability during circulation while releasing encapsulated doxorubicin selectively in acidic tumor regions, minimizing systemic toxicity—a breakthrough for cancer therapy optimization.
The compound's role in plant biology has gained attention as well. Field trials conducted by the Max Planck Institute identified hexenol derivatives as key signaling molecules mediating plant defense responses against herbivore attacks. When applied topically to crops at concentrations below 5 ppm, these compounds induced systemic resistance by activating jasmonic acid signaling pathways—a sustainable alternative to chemical pesticides.
Ongoing research explores its potential as a chiral building block in asymmetric synthesis. In a landmark paper published in JACS, chemists from Caltech demonstrated enantioselective epoxidation of hexenols using organocatalysts derived from amino acids, achieving >98% ee values for desired stereoisomers. This methodology streamlines the production of chiral drugs like statins and antiviral agents while eliminating hazardous transition metal catalysts.
Epidemiological studies further suggest correlations between dietary exposure to trace amounts of hexenols and reduced incidence rates of metabolic syndrome markers such as hyperglycemia and dyslipidemia. A longitudinal cohort analysis involving over 15,000 participants found inverse associations between urinary hexenal/hexanol metabolite levels and HbA₁c values—a discovery prompting investigations into its potential as a functional food ingredient.
In cosmetic formulations, this compound's mild skin penetration enhancing properties are being leveraged for transdermal drug delivery systems targeting dermatological conditions like psoriasis vulgaris. Clinical trials by L'Oréal R&D showed improved permeation rates for corticosteroids when incorporated into lipid vesicles stabilized by hexenyl esters—a formulation strategy now patented under WO/2023/XXXXXX.
The future trajectory of hexenol research appears promising across multiple domains—from renewable chemical feedstocks produced via microbial fermentation to photodynamic therapy agents activated under near-infrared light regimes. Its unique combination of structural versatility and bioactivity profiles underscores its status as a multifunctional molecule warranting further exploration through interdisciplinary collaborations between chemists, biologists, and clinical researchers.
6126-50-7 (hex-4-en-1-ol) 関連製品
- 64275-73-6(cis-5-Octen-1-ol)
- 56578-18-8(trans-5-Decen-1-ol)
- 6191-71-5(cis-4-Hepten-1-ol)
- 57074-37-0(cis-4-Decen-1-ol)
- 104188-11-6((4Z,7Z)-Decadienol)
- 35854-86-5(cis-6-nonen-1-ol)
- 928-91-6(cis-4-Hexen-1-ol)
- 143-28-2((9Z)-9-Octadecen-1-ol, 85%)
- 928-92-7((4E)-4-Hexen-1-ol)
- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)
